5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
Properties
Molecular Formula |
C17H20ClN3O2 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
5-tert-butyl-N-(5-chloropyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O2/c1-17(2,3)10-4-6-13-12(8-10)15(21-23-13)16(22)20-14-7-5-11(18)9-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H,19,20,22) |
InChI Key |
UJQGYEYVTGRSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . This reaction often employs catalysts such as Cu(I) or Ru(II) to facilitate the (3 + 2) cycloaddition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazoles .
Scientific Research Applications
5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-chloropyridin-2-ylcarbamate: Another compound with a similar pyridine ring structure.
2-Chloro-5-(trifluoromethyl)pyridine: A compound with similar substituents on the pyridine ring.
Uniqueness
What sets 5-(TERT-BUTYL)-N~3~-(5-CHLORO-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE apart is its isoxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for drug discovery and other scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
